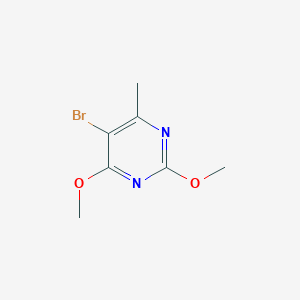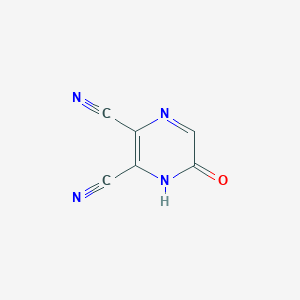![molecular formula C7H8N4O2 B1610727 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one CAS No. 97205-51-1](/img/no-structure.png)
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one, also known as HPP, is a heterocyclic compound with potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is not fully understood. However, it has been proposed that this compound may exert its effects by inhibiting specific enzymes involved in various cellular processes. For example, this compound has been reported to inhibit tyrosine kinase, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may exhibit non-specific effects on cellular processes, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one. One potential area of study is the development of this compound-based therapies for cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for this compound. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in scientific research.
Métodos De Síntesis
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate and ethylene glycol under reflux conditions. This method has been reported to yield this compound with high purity and good yield.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one has been extensively studied for its potential applications in scientific research. It has been reported to exhibit inhibitory activity against various enzymes such as tyrosine kinase, protein kinase, and phosphodiesterase. This compound has also shown potential as an anti-inflammatory and anti-cancer agent. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
Número CAS |
97205-51-1 |
|---|---|
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-4H-pyrazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C7H8N4O2/c12-2-1-11-7-5(3-9-11)10-6(13)4-8-7/h3-4,12H,1-2H2,(H,10,13) |
Clave InChI |
TVZCEGXLLVFRAJ-UHFFFAOYSA-N |
SMILES |
C1=NN(C2=C1NC(=O)C=N2)CCO |
SMILES canónico |
C1=NN(C2=C1NC(=O)C=N2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















